N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide
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Overview
Description
N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide is a complex organic compound with the molecular formula C16H17N3O6 and a molecular weight of 347.32 g/mol . This compound is characterized by its unique structure, which includes a pyrimidinyl group linked to a benzamide moiety through a dihydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the dihydrofuran ring: This step involves the reaction of a suitable precursor with a hydroxyl group to form the dihydrofuran ring.
Attachment of the pyrimidinyl group: The pyrimidinyl group is introduced through a condensation reaction with a suitable amine.
Formation of the benzamide moiety: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: Contains a fluoro group, which may alter its reactivity and biological activity.
Uniqueness
N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H15N3O5 |
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Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[1-[3-hydroxy-5-(hydroxymethyl)-2,3-dihydrofuran-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H15N3O5/c20-9-11-8-12(21)15(24-11)19-7-6-13(18-16(19)23)17-14(22)10-4-2-1-3-5-10/h1-8,12,15,20-21H,9H2,(H,17,18,22,23) |
InChI Key |
GVWVWTYXJKWTPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C=C(O3)CO)O |
Origin of Product |
United States |
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